REACTION_CXSMILES
|
[C:1]([O-:10])(=[S:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Na+].Cl[CH2:13][CH2:14][CH2:15][Si:16]([O:23][CH2:24][CH3:25])([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19]>>[C:1]([S:9][CH2:13][CH2:14][CH2:15][Si:16]([O:17][CH2:18][CH3:19])([O:23][CH2:24][CH3:25])[O:20][CH2:21][CH3:22])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:0.1|
|
Name
|
sodium thiooctanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=S)[O-].[Na+]
|
Name
|
|
Quantity
|
296 g
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
11 grams of 34.5% HEGCl solution were added
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
The bottom aqueous phase was removed
|
Type
|
CUSTOM
|
Details
|
the top crude product was recovered
|
Type
|
CUSTOM
|
Details
|
The crude layer was purified
|
Type
|
CUSTOM
|
Details
|
at 135-145° C.
|
Type
|
CUSTOM
|
Details
|
The process yielded about 251 grams of pale yellow and clear product with a typical GC purity of 92-94%
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)(=O)SCCC[Si](OCC)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |